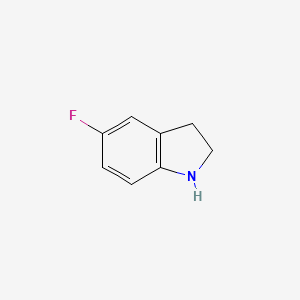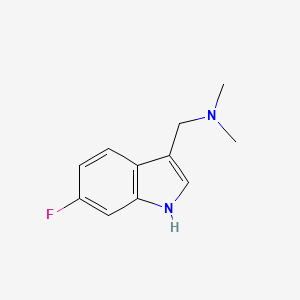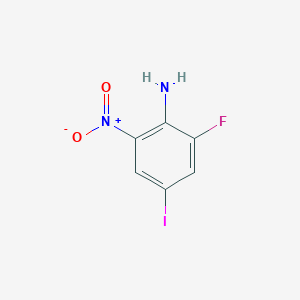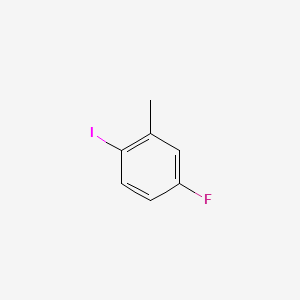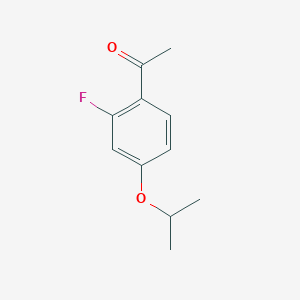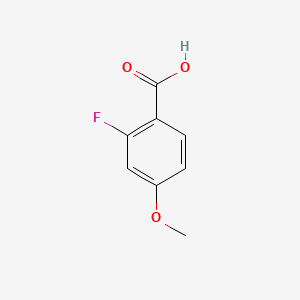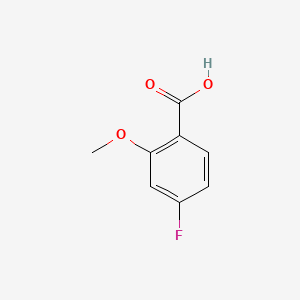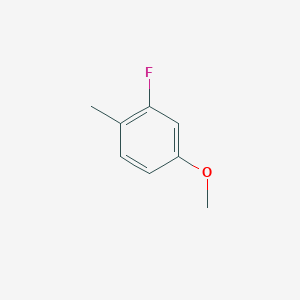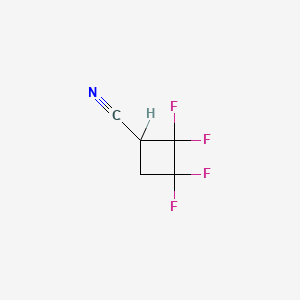
2,2,3,3-Tetrafluorocyclobutanecarbonitrile
描述
Synthesis Analysis
The synthesis of fluorinated cyclobutanes can be complex due to the introduction of fluorine atoms. Paper describes the thermal dimerization of 2,2-difluoro enol silyl ethers leading to the formation of 3,3,4,4-tetrafluorocyclobutanes. This process involves a [2+2] cycloaddition that proceeds in a "head-to-head" fashion, resulting in the formation of trans and cis stereoisomers. Paper reports a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using commercially available fluorine sources, which proceeds via a Wagner-Meerwein rearrangement under mild conditions. These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile.
Molecular Structure Analysis
While the molecular structure of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile is not directly analyzed in the papers, the structural characterization of related compounds can provide valuable information. For instance, paper discusses the synthesis and structural characterization of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, which exhibit a distorted octahedral coordination of the central silicon atoms. This suggests that the introduction of fluorine atoms and other substituents can significantly affect the molecular geometry and electron distribution in cyclobutane derivatives.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2,2,3,3-Tetrafluorocyclobutanecarbonitrile, but they do offer insights into the reactivity of fluorinated cyclobutanes. For example, the tetrafluorocyclobutane-1,2-diols mentioned in paper can undergo desilylation, indicating that the fluorinated cyclobutanes can participate in further chemical transformations. Similarly, the gem-difluorocyclobutanes synthesized in paper can be transformed into carboxylic acids, amines, and alcohols, which are useful building blocks in medicinal chemistry. These reactions suggest that 2,2,3,3-Tetrafluorocyclobutanecarbonitrile could also be a versatile intermediate for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile are not discussed in the provided papers. However, the presence of fluorine atoms typically imparts unique properties to organic compounds, such as increased stability, lipophilicity, and the ability to form hydrogen bonds. The papers suggest that the introduction of fluorine into cyclobutane rings can lead to compounds with potential applications in medicinal chemistry due to their stability and functional group tolerance . The thermal behavior of related compounds, as mentioned in paper , also indicates that fluorinated cyclobutanes can have distinct thermal properties, which could be relevant for the compound of interest.
科学研究应用
Chemical Synthesis and Properties
- Rearrangement in Synthesis : 2,2,3,3-Tetrafluorocyclobutanecarbonitrile has been utilized in chemical synthesis, particularly in the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles. This process allows the synthesis of structurally significant compounds like malononitriles, which are analogs of tricyanofuran and tricyanopyrrole acceptors for donor–acceptor chromophores (Belikov et al., 2016).
- Physical and Chemical Properties : Studies have examined the physical and chemical properties of compounds related to 2,2,3,3-Tetrafluorocyclobutanecarbonitrile. For instance, Tetrakis(tetrafluorocyclobuta)cyclooctatetraene, a related compound, exhibits unique structural features and reactive properties, such as rapid and reversible electrochemical reduction (Soulen & Wirz, 1985).
Environmental Implications and Recovery
- Environmental Hazards and Recovery Technologies : Related perfluorocarbons, including octafluorocyclobutane, are used in semiconductor manufacturing and have significant environmental impacts due to their greenhouse gas properties. Research on recovery and recycle technologies for these compounds is crucial to mitigate their environmental footprint (Tsai, Chen, & Hsien, 2002).
Applications in Organic Chemistry
- Keto−Enol Systems and Stability : The study of keto−enol systems in compounds like 2H-perfluorocyclobutanone, closely related to 2,2,3,3-Tetrafluorocyclobutanecarbonitrile, has revealed insights into the relative stability of these compounds. This research has implications for understanding the chemical behavior of perfluorinated compounds (Lindner, Correa, Gino, & Lemal, 1996).
- Vibrational Spectra and Conformations : Investigations into the vibrational spectra and conformations of polyhalogenated cyclobutanes, including 1-cyano-2,2,3,3-tetrafluorocyclobutanecarbonitrile, provide important insights into their molecular structure and behavior (Braude, Gatial, Klaeboe, Nielsen, & Powell, 1990).
Advanced Material Applications
- Coating Technologies : Related fluorocarbons like octafluorocyclobutane have been used in coating technologies, such as atmospheric pressure plasma-enhanced chemical vapor deposition, to deposit fluorocarbon coatings on particles. These coatings have diverse applications in enhancing material properties (Abadjieva, Heijden, Creyghton, & Ommen, 2012).
属性
IUPAC Name |
2,2,3,3-tetrafluorocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4N/c6-4(7)1-3(2-10)5(4,8)9/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKLACBKZQEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956977 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluorocyclobutanecarbonitrile | |
CAS RN |
356-81-0 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2,2,3,3-tetrafluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyano-2,2,3,3-tetrafluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



